7-Bromoquinolin-2-amine

Descripción general

Descripción

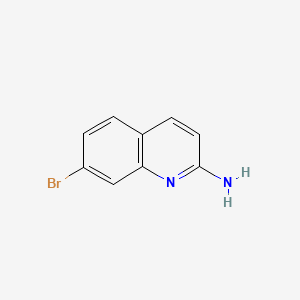

7-Bromoquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and an amino group at the 2nd position makes this compound unique and of significant interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-2-amine can be achieved through several methods. One common approach involves the bromination of quinoline derivatives. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform can yield 7-bromoquinolin-8-ol, which can then be converted to this compound through further reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromoquinolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while oxidation can produce nitro derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

7-Bromoquinolin-2-amine serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are often utilized in the development of pharmaceuticals and agrochemicals, highlighting the compound's versatility in synthetic organic chemistry .

Reactivity and Functionalization

The bromine atom at position 7 enhances the electrophilic character of the quinoline ring, making it amenable to nucleophilic substitution reactions. This property allows for the introduction of various functional groups, which can modify the biological activity of the resultant compounds .

Biological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on 7-bromoquinoline-5,8-dione derivatives have shown promising results against bacterial strains such as Klebsiella pneumoniae and Salmonella typhi, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting that modifications to the quinoline structure can enhance its cytotoxicity against specific tumors .

Medicinal Chemistry

Drug Development

this compound and its derivatives are explored for their therapeutic potential in drug development. The quinoline scaffold is known for its presence in several clinically used drugs, particularly in treating malaria and other infectious diseases. The compound's ability to form various derivatives allows medicinal chemists to optimize pharmacological profiles for better efficacy and reduced side effects .

Molecular Docking Studies

Recent studies employing molecular docking techniques have indicated that this compound derivatives can effectively interact with target proteins involved in disease pathways. This computational approach aids in predicting the binding affinity and biological activity of new compounds derived from this compound .

Data Summary

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Building block for complex quinoline derivatives | Used in pharmaceuticals and agrochemicals |

| Biological Activity | Antimicrobial and anticancer properties | Effective against Klebsiella pneumoniae and S. typhi |

| Medicinal Chemistry | Potential drug development applications | Optimizing pharmacological profiles |

| Molecular Docking | Interaction with disease-related proteins | Predictive binding affinities for new derivatives |

Case Studies

- Antimicrobial Efficacy Study : A study on synthesized sulphonamide derivatives of 7-bromoquinoline-5,8-dione showed promising antimicrobial activity against several bacterial strains, establishing a foundation for future drug design targeting resistant pathogens .

- Cytotoxicity Assessment : Research involving various 7-bromoquinoline derivatives demonstrated their ability to inhibit growth in cancer cell lines, emphasizing their potential as anticancer agents .

- Molecular Interaction Analysis : Molecular docking studies provided insights into how modifications at different positions on the quinoline ring affect binding affinity to target proteins, guiding future synthesis efforts aimed at enhancing biological activity .

Mecanismo De Acción

The mechanism of action of 7-Bromoquinolin-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparación Con Compuestos Similares

Quinoline: The parent compound, which lacks the bromine and amino groups.

8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.

7-Bromoquinolin-8-ol: A compound with a bromine atom at the 7th position and a hydroxyl group at the 8th position.

Uniqueness: 7-Bromoquinolin-2-amine is unique due to the specific positioning of the bromine and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

7-Bromoquinolin-2-amine is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position and an amine group at the 2-position of the quinoline ring. This unique structure enhances its reactivity and specificity in biological interactions, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that quinoline derivatives can inhibit various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | Not specified | Not specified |

These findings suggest that this compound could be effective against resistant bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, derivatives of quinoline have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for some related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 14 |

| Compound B | MCF-7 | 20 |

These compounds were noted to exhibit selectivity towards cancer cells compared to normal fibroblasts, indicating their potential for therapeutic applications .

The mechanism of action for this compound involves interference with cellular processes, such as:

- Inhibition of Cytochrome P450 Enzymes : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives induce ROS production, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

- Study on Cytotoxicity : A study demonstrated that certain quinoline derivatives had IC50 values ranging from 5 to 19 µM against various cancer cell lines, highlighting their efficacy compared to standard chemotherapeutics like cisplatin .

- Antiviral Activity : Some derivatives exhibited antiviral properties against dengue virus serotype 2, showcasing the broad spectrum of biological activities associated with this class of compounds .

Propiedades

IUPAC Name |

7-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJHDQCHZUELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670458 | |

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-53-2 | |

| Record name | 7-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.